Steapyrium chloride

Description

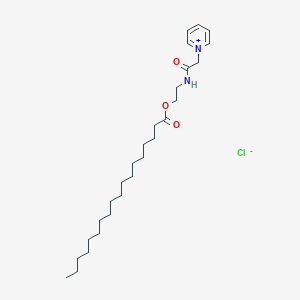

Structure

2D Structure

Properties

IUPAC Name |

2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl octadecanoate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-27(31)32-24-21-28-26(30)25-29-22-18-16-19-23-29;/h16,18-19,22-23H,2-15,17,20-21,24-25H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEXUGPWTFNCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051726 | |

| Record name | 1-[2-Oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14492-68-3 | |

| Record name | Steapyrium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14492-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Steapyrium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014492683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-[2-oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[2-Oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAPYRIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9842BS3SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Pyridinium-Based Quaternary Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Pyridinium-based quaternary ammonium salts are a class of organic compounds that have garnered significant interest across various scientific disciplines, particularly in medicinal chemistry and drug development. Their diverse applications stem from their unique structural and electronic properties, which can be readily tuned through chemical synthesis. This technical guide provides an in-depth overview of the synthesis and characterization of these versatile compounds, complete with detailed experimental protocols, comparative data, and visual workflows to aid in their practical application.

Introduction to Pyridinium Salts

Pyridinium salts are heterocyclic organic compounds in which the nitrogen atom of the pyridine ring is quaternized, resulting in a cationic charge. This positive charge, combined with the aromatic nature of the pyridine ring and the identity of the associated anion, imparts a range of physicochemical properties that are exploited in various applications. In the realm of drug development, pyridinium scaffolds are integral to numerous approved therapeutic agents, highlighting their importance in medicinal chemistry.[1][2][3][4] Their biological activities are diverse, with many derivatives exhibiting potent antimicrobial, anticancer, and anticholinesterase properties.[5][6] The antimicrobial action of these compounds is often attributed to their ability to disrupt cell membranes.[7]

Synthesis of Pyridinium-Based Quaternary Ammonium Salts

The synthesis of pyridinium salts can be achieved through several methods, with the choice of route often dictated by the desired substitution pattern and the reactivity of the starting materials.

General Synthetic Routes

The most prevalent method for synthesizing simple N-alkyl pyridinium salts is the Menschutkin reaction , which involves the SN2 type reaction of pyridine with an alkyl halide.[8] This straightforward approach is widely used for preparing a variety of pyridinium salts with different alkyl chain lengths.[9][10]

More complex pyridinium salts, such as those with functionalized side chains or multiple pyridinium moieties, may require multi-step synthetic sequences. For instance, the synthesis of benzylidenehydrazinylpyridinium salts involves a three-step process: hydrazinolysis of a chloropyridine, condensation with an aromatic aldehyde, and subsequent quaternization.[7]

Alternative synthetic strategies include:

-

Microwave-assisted synthesis , which can significantly reduce reaction times and improve yields.[11]

-

Condensation of pyrylium salts with hydrazines to form N-aminopyridinium salts.[12]

-

Domino reactions involving 2-imidazolines and propiolic acid esters to generate pyridinium salts with β-(alkylammonio)ethyl groups.[13]

-

Anion exchange reactions to modify the counter-ion of the pyridinium salt, which can be achieved by treating the bromide salt with various inorganic salts like KPF₆ or NaBF₄.[14]

Comparative Synthesis Data

The choice of synthetic method can have a significant impact on the efficiency of the reaction. The following table summarizes a comparison between microwave-assisted and conventional heating methods for the synthesis of a representative pyridinium salt.

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |

| Reaction Time | 20 minutes | 18 hours |

| Yield | 94% | 81% |

| Energy Input | Direct, rapid heating | Indirect, slow heating |

| Solvent Usage | Often reduced or solvent-free | Typically requires a solvent |

| Data derived from the synthesis of a pyridazinium-based ionic liquid.[11] |

Experimental Protocols

Protocol 1: Conventional Synthesis of N-Alkylpyridinium Bromides [9][10]

-

Materials: Pyridine (1 equivalent), 1-Bromoalkane (1.4 equivalents), Dry ethanol.

-

Procedure:

-

Dissolve pyridine in dry ethanol.

-

Add the corresponding 1-bromoalkane to the solution.

-

Reflux the reaction mixture for 40 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by crystallization, typically from an ether suspension or acetone.

-

Protocol 2: Microwave-Assisted Synthesis of 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide [11]

-

Materials: 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (0.26 mmol), Iodoethane (1.04 mmol), Acetonitrile (1 mL).

-

Procedure:

-

Combine the reactants in a 5 mL microwave reactor vial.

-

Add acetonitrile as the solvent.

-

Subject the reaction mixture to microwave irradiation at 155 °C for 50 minutes.

-

After the reaction and release of pressure, a yellow precipitate of the pyridinium salt forms.

-

Purify the product by washing the crystallites with a petroleum ether:ethyl ether (3:1) mixture.

-

Protocol 3: Multi-step Synthesis of Benzylidenehydrazinylpyridinium Salts [7]

-

Step 1: Synthesis of 4-hydrazinylpyridine

-

Reflux 4-chloropyridine with hydrazine hydrate in 1-propanol.

-

-

Step 2: Synthesis of Hydrazone Derivatives

-

Condense 4-hydrazinylpyridine with various substituted aromatic aldehydes in ethanol at room temperature.

-

-

Step 3: Quaternization

-

Reflux the hydrazone derivative with the appropriate substituted alkyl halide in ethanol for 6-50 hours.

-

Cool the mixture to room temperature or 0 °C.

-

Filter the obtained precipitate and wash with cool ethanol.

-

Crystallize the crude product from ethanol.

-

Synthesis Workflow Diagram

Caption: Comparison of conventional and microwave-assisted synthesis workflows.

Characterization of Pyridinium-Based Quaternary Ammonium Salts

A comprehensive characterization of newly synthesized pyridinium salts is crucial to confirm their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of pyridinium salts.[15][16] In ¹H NMR spectra, the quaternization of the pyridine nitrogen leads to a downfield shift of the pyridine proton signals.[7] For example, the protons at the 2 and 6 positions of the pyridine ring shift from approximately 8.19–8.21 ppm to 8.30–8.55 ppm upon quaternization.[7] 2D NMR techniques such as HSQC and HMBC can be used for unequivocal assignments, especially for complex structures.[15]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the cationic part of the salt.[7] Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another valuable tool, particularly in the analysis of proteins and peptides derivatized with pyridinium salts.[17] The fragmentation patterns observed in the mass spectra can also provide structural information.[18][19]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For instance, the aromatic C=C and N=C stretching vibrations are typically observed in the range of 1425-1598 cm⁻¹.[7]

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of synthesized pyridinium salts and can be used to distinguish between different analogues in a mixture.[9][10] A typical mobile phase for the analysis of pyridinium salts consists of a mixture of acetonitrile and a buffered aqueous solution.[9]

-

Melting Point Determination: The melting point is a key physical property that provides an indication of the purity of a crystalline solid.[7][9]

-

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound, which can be compared with the calculated theoretical values to confirm the empirical formula.[20]

Characterization Data Summary

The following table presents typical characterization data for a series of N-alkylpyridinium bromides.

| Compound | Alkyl Chain | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) N-CH₂ | HPLC Retention Time (min) |

| 3 | C₈ | - | - | 4.61 (t) | - |

| 4 | C₁₀ | - | - | 4.61 (t) | - |

| 5 | C₁₂ | 65 | 55-57 | 4.61 (t) | 3.8 |

| 6 | C₁₄ | 72 | 64-66 | 4.61 (t) | 5.2 |

| 7 | C₁₆ | 75 | 73-75 | 4.60 (t) | 7.9 |

| 8 | C₁₈ | 78 | 78-80 | 4.60 (t) | 12.8 |

| 9 | C₂₀ | 81 | 82-84 | 4.61 (t) | 21.4 |

| Data adapted from references[9][10]. Note: '-' indicates data not provided in the source. |

General Characterization Workflow

Caption: A generalized workflow for the characterization of pyridinium salts.

Applications in Drug Development

Pyridinium-based quaternary ammonium salts are recognized for their broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[5][21] They are particularly noted for their antimicrobial properties against a range of bacteria.[7][22] The antimicrobial efficacy is often influenced by the length of the N-alkyl chain and the nature of other substituents on the pyridine ring.[7] In addition to their antimicrobial effects, pyridinium derivatives have been investigated as anticancer agents, antimalarials, and enzyme inhibitors.[5] The versatility of their synthesis allows for the creation of large libraries of compounds for screening and lead optimization in drug development programs.

Conclusion

This technical guide has outlined the fundamental aspects of the synthesis and characterization of pyridinium-based quaternary ammonium salts. The synthetic routes are versatile, ranging from simple one-step quaternizations to more complex multi-step procedures, with modern techniques like microwave-assisted synthesis offering significant advantages in terms of efficiency. A multi-technique approach to characterization, including NMR, mass spectrometry, and chromatography, is essential for unambiguous structure determination and purity assessment. The rich chemistry and diverse biological activities of pyridinium salts continue to make them a valuable class of compounds for researchers, scientists, and professionals in the field of drug development.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies | MDPI [mdpi.com]

- 17. Pyridinium-based ionic liquid matrices can improve the identification of proteins by peptide mass-fingerprint analysis with matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. "Synthesis and characterizations of pyridinium salts including poly(pyr" by Tae Soo Jo [oasis.library.unlv.edu]

- 21. researchgate.net [researchgate.net]

- 22. US10836726B2 - AZO-quaternary pyridinium salts with acid-enhanced antibacterial efficacy, methods of use, methods of synthesis, and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Long-Chain Pyridinium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain pyridinium compounds, a class of cationic surfactants, have garnered significant attention in the scientific community, particularly in the fields of drug development and antimicrobial research. Their unique amphiphilic nature, consisting of a positively charged pyridinium head group and a long hydrophobic alkyl chain, imparts a range of desirable physicochemical and biological properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of these compounds, detailed experimental protocols for their analysis, and an exploration of their structure-activity relationships, with a focus on their antimicrobial applications.

Physicochemical Properties

The properties of long-chain pyridinium compounds are profoundly influenced by the length of their alkyl chain and the nature of the counter-ion. These structural features dictate their solubility, surface activity, and self-assembly behavior in solution.

Solubility

Long-chain pyridinium halides, such as cetylpyridinium chloride (CPC), exhibit moderate solubility in water and are freely soluble in organic solvents like ethanol, methanol, and chloroform. Their solubility in aqueous solutions is a critical factor for their biological activity and formulation development.

Surface Activity and Micellization

As amphiphilic molecules, long-chain pyridinium compounds readily adsorb at interfaces, reducing the surface tension of water. Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into micelles. The CMC is a key parameter that influences the compound's detergency, solubilizing capacity, and biological activity.

Table 1: Critical Micelle Concentration (CMC) of Selected Long-Chain Pyridinium Compounds

| Compound | Alkyl Chain Length | Counter-ion | Temperature (°C) | CMC (mM) |

|---|---|---|---|---|

| Dodecylpyridinium Chloride | 12 | Cl⁻ | 25 | 14.8 |

| Tetradecylpyridinium Chloride | 14 | Cl⁻ | 25 | 3.7 |

| Cetylpyridinium Chloride (CPC) | 16 | Cl⁻ | 25 | 0.9 |

| Dodecylpyridinium Bromide | 12 | Br⁻ | 25 | 15.2 |

| Tetradecylpyridinium Bromide | 14 | Br⁻ | 25 | 3.8 |

| Cetylpyridinium Bromide | 16 | Br⁻ | 25 | 0.92 |

Note: CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes.

Thermodynamic Parameters of Micellization

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic) provide insights into the spontaneity and driving forces of micelle formation.

Table 2: Thermodynamic Parameters of Micellization for Alkylpyridinium Bromides in Aqueous Solution at 25°C

| Compound | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

|---|---|---|---|

| Dodecylpyridinium Bromide | -21.9 | -3.8 | 18.1 |

| Tetradecylpyridinium Bromide | -26.4 | -7.1 | 19.3 |

| Cetylpyridinium Bromide | -30.9 | -10.5 | 20.4 |

The negative values of ΔG°mic indicate that micellization is a spontaneous process. The positive values of TΔS°mic suggest that the process is entropically driven, primarily due to the hydrophobic effect.

Chemical Properties

Stability

Long-chain pyridinium compounds are generally stable under normal conditions. However, their stability can be affected by pH, temperature, and the presence of strong oxidizing agents. In alkaline solutions, they may undergo degradation. For instance, cetylpyridinium chloride is considered stable but can decompose when heated, emitting toxic fumes of nitrogen oxides and hydrogen chloride.

Synthesis and Purity

The synthesis of long-chain pyridinium halides typically involves the quaternization of pyridine with a long-chain alkyl halide. The purity of the final product is crucial for its application, and purification is often achieved through recrystallization.

Antimicrobial Activity

A hallmark of long-chain pyridinium compounds is their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. This property has led to their widespread use as antiseptics and disinfectants.

Mechanism of Action

The primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane. The positively charged pyridinium head group interacts with the negatively charged components of the cell membrane, such as phospholipids and teichoic acids. The hydrophobic alkyl chain then penetrates the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Caption: Mechanism of antimicrobial action of long-chain pyridinium compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies have been instrumental in understanding the relationship between the chemical structure of long-chain pyridinium compounds and their antimicrobial activity. A key finding is that the length of the alkyl chain is a critical determinant of efficacy. Generally, antimicrobial activity increases with increasing chain length up to a certain point (typically C12-C16), after which a "cut-off" effect is observed, where further increases in chain length lead to a decrease in activity. This is attributed to a balance between the compound's ability to partition into the bacterial membrane and its aqueous solubility.

Table 3: Minimum Inhibitory Concentration (MIC) of Alkylpyridinium Chlorides against Staphylococcus aureus

| Alkyl Chain Length | MIC (µg/mL) |

|---|---|

| 8 | >1000 |

| 10 | 125 |

| 12 | 15.6 |

| 14 | 3.9 |

| 16 | 1.95 |

| 18 | 7.8 |

Data illustrates the optimal antimicrobial activity at a chain length of C16.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more surfactant monomers are added. Above the CMC, the rate of increase in conductivity decreases because the micelles formed have a lower mobility than the individual ions. The CMC is determined from the break in the conductivity versus concentration plot.

Methodology:

-

Prepare a stock solution of the long-chain pyridinium compound in deionized water.

-

Prepare a series of dilutions of the stock solution.

-

Calibrate a conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each dilution at a constant temperature.

-

Plot the specific conductivity (κ) versus the concentration of the surfactant.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Caption: Workflow for CMC determination by conductivity measurement.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Methodology:

-

Prepare a stock solution of the long-chain pyridinium compound in a suitable solvent and sterilize by filtration.

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the stock solution in a sterile growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Applications in Drug Development and Research

The unique properties of long-chain pyridinium compounds make them valuable in various applications:

-

Antiseptics and Disinfectants: Their broad-spectrum antimicrobial activity is utilized in mouthwashes, throat lozenges, and surface disinfectants.

-

Drug Delivery: Their surfactant properties enable them to act as solubilizing agents for poorly water-soluble drugs and as penetration enhancers for transdermal drug delivery.

-

Gene Delivery: Cationic pyridinium lipids have been investigated as non-viral vectors for gene transfection due to their ability to complex with negatively charged DNA.

Conclusion

Long-chain pyridinium compounds represent a versatile class of molecules with a rich profile of physical, chemical, and biological properties. A thorough understanding of their structure-property relationships, as outlined in this guide, is essential for their effective application in research and development. The provided experimental protocols offer a foundation for the accurate characterization of these compounds, paving the way for the design and development of novel antimicrobial agents and drug delivery systems.

An In-depth Technical Guide to the Solubility of Steapyrium Chloride in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Steapyrium chloride, a quaternary ammonium compound utilized for its antimicrobial and antistatic properties.[1][2] Given the limited availability of specific quantitative solubility data in public literature, this document synthesizes established principles of quaternary ammonium salt solubility, outlines detailed experimental protocols for its determination, and offers a procedural workflow to empower researchers in generating precise solubility profiles for their specific applications.

Core Concepts in this compound Solubility

This compound (CAS RN: 14492-68-3) is a cationic surfactant characterized by a hydrophilic pyridinium head and a long, hydrophobic stearoyl tail.[3][4] This amphiphilic structure dictates its solubility, which is a critical parameter for formulation, bioavailability, and environmental fate.

Aqueous Solubility: As a quaternary ammonium salt, this compound is generally considered water-soluble.[5][6] The ionic nature of the pyridinium chloride group facilitates interaction with polar water molecules. However, the long C18 alkyl chain (stearoyl group) introduces significant hydrophobicity, which can limit its aqueous solubility, especially at lower temperatures. One database provides an estimated water solubility of 46.08 mg/L at 25 °C , although the primary source for this value is not specified.[7] The presence of an ester linkage in its structure makes this compound susceptible to hydrolysis in aqueous environments, a factor that must be considered during solubility assessments.[8]

Organic Solvent Solubility: The solubility of this compound in organic solvents is a function of solvent polarity.

-

Polar Organic Solvents: High solubility is expected in polar protic solvents like ethanol and other lower alcohols, which can solvate both the ionic head and, to some extent, the alkyl tail.[9] One source explicitly notes its extensive solubility in ethanol.[9]

-

Non-polar Organic Solvents: Solubility is generally lower in non-polar and aromatic hydrocarbon solvents such as benzene, toluene, and kerosene.[10][11] The energy required to dissolve the ionic headgroup in a non-polar medium is substantial. However, the long alkyl chain provides some affinity for these solvents. For some long-chain quaternary ammonium compounds, solubility in aliphatic hydrocarbons is limited but can be enhanced with solvent modifiers like isodecanol or tributyl phosphate.[11]

Factors Influencing Solubility:

-

Temperature: The solubility of most ionic compounds, including quaternary ammonium salts, generally increases with temperature.[5]

-

pH: The quaternary nitrogen in this compound carries a permanent positive charge regardless of the solution's pH.[6] However, extreme pH conditions can affect the stability of the compound, particularly promoting hydrolysis of the ester linkage at high pH, which would impact solubility measurements.[8]

-

Presence of Other Ions: The solubility of surfactants can be affected by the presence of other electrolytes due to the common ion effect or changes in ionic strength.

Quantitative Solubility Data

Table 1: Solubility Data for Cetylpyridinium Chloride (Analogue)

| Solvent | Temperature (°C) | Solubility | Reference(s) |

|---|---|---|---|

| Water | 20 | 111 g/L | [8] |

| Ethanol | Not Specified | Soluble (~30 mg/mL) | [12] |

| DMSO | Not Specified | Soluble (~30 mg/mL) | [12] |

| Dimethyl formamide | Not Specified | Soluble (~30 mg/mL) | [12] |

| Aqueous Buffer (PBS, pH 7.2) | Not Specified | Sparingly soluble (~0.25 mg/mL when predissolved in ethanol) |[12] |

Disclaimer: This data is for Cetylpyridinium chloride and should be used only as a qualitative guide for this compound. Researchers must determine the precise solubility of this compound experimentally for their specific matrix.

Experimental Protocols for Solubility Determination

The following section details a robust protocol for determining the solubility of this compound, adapted from established methods for cationic surfactants. The recommended approach is a two-phase titration method, which is highly suitable for quantifying ionic surfactants.

Protocol: Two-Phase Titration for Cationic Surfactant Quantification

This method determines the concentration of a cationic surfactant (e.g., this compound) by titrating it with a standardized anionic surfactant solution in a biphasic system. The endpoint is indicated by a color change of an indicator dye.

Materials and Reagents:

-

This compound (sample)

-

Sodium dodecyl sulfate (SDS), 0.004 M, standardized solution (titrant)

-

Chloroform

-

Methyl Orange indicator solution (0.1%)

-

Citric acid / Disodium hydrogen orthophosphate buffer (pH 3.0)

-

Volumetric flasks, burette, pipettes, separatory funnel

-

Analytical balance

Procedure:

-

Preparation of Standardized SDS Solution (0.004 M):

-

Accurately weigh approximately 1.154 g of high-purity SDS.

-

Dissolve in deionized water in a 1 L volumetric flask and make up to the mark.

-

Standardize this solution against a known concentration of a primary standard cationic surfactant (e.g., Hyamine® 1622).

-

-

Sample Preparation:

-

Accurately weigh a quantity of the this compound sample expected to contain 0.02–0.06 mmol of the active ingredient.

-

Dissolve the sample in deionized water in a volumetric flask. If solubility is low, a small, accurately measured volume of ethanol or methanol (not to exceed 5% of the total volume) can be used to aid dissolution.[5]

-

-

Titration:

-

Pipette a known volume of the this compound sample solution into a separatory funnel.

-

Add 10 mL of chloroform, 20 mL of the pH 3.0 buffer solution, and a few drops of methyl orange indicator.[13] The aqueous phase will be orange, and the chloroform layer will be colorless.

-

Titrate with the standardized 0.004 M SDS solution. After each addition of titrant, stopper the funnel and shake vigorously for 20-30 seconds to ensure equilibrium between the two phases.[13]

-

The cationic this compound will form a complex with the indicator, which is extracted into the chloroform layer, turning it yellow.

-

As the SDS is added, it complexes with the this compound, displacing the indicator back into the aqueous phase.

-

The endpoint is reached when all the this compound has been complexed by the SDS, and the chloroform layer becomes colorless (or a faint pink/grey), with the orange-yellow color fully transferred back to the aqueous phase.

-

-

Calculation: The concentration of this compound in the sample can be calculated using the following formula: Concentration (mol/L) = (V_SDS × M_SDS) / V_sample Where:

-

V_SDS is the volume of SDS solution used at the endpoint (L).

-

M_SDS is the molarity of the standardized SDS solution (mol/L).

-

V_sample is the volume of the this compound sample solution used (L).

-

To determine equilibrium solubility, this quantification would be performed on the supernatant of a saturated solution prepared using the standard flask (shake-flask) method.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Logical Steps in the Two-Phase Titration Process.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. [PDF] Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) | Semantic Scholar [semanticscholar.org]

- 3. This compound | C27H47ClN2O3 | CID 61747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Cationic Surfactant for RUO [benchchem.com]

- 5. sumertek.com [sumertek.com]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. This compound, 14492-68-3 [perflavory.com]

- 8. Cetylpyridinium chloride | 123-03-5 [chemicalbook.com]

- 9. metrohm.com [metrohm.com]

- 10. US3637520A - Solvent-soluble quaternary ammonium salts of cellulose sulfate - Google Patents [patents.google.com]

- 11. US3190919A - Preparation of quaternary ammonium compounds - Google Patents [patents.google.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. earchives.lib.purdue.edu [earchives.lib.purdue.edu]

Steapyrium Chloride: A Technical Guide to its CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 14492-68-3[1][2][3]

This technical guide provides a comprehensive overview of the safety profile of Steapyrium chloride, a quaternary ammonium compound used in various applications, including as an antistatic agent and antimicrobial in cosmetic and personal care products.[4] The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C27H47ClN2O3 | [1][5] |

| Molecular Weight | 483.13 g/mol | [5] |

| Synonyms | Quaternium-7, 1-[2-oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride | [1][4] |

| Appearance | White to light cream-colored powder | [4] |

Safety and Toxicity Data

The safety of this compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.[1][4]

Quantitative Toxicity Data

| Test | Species | Route | Dosage/Concentration | Result |

| Acute Toxicity (LD50) | Mouse | Intravenous | 56 mg/kg | Details of toxic effects not reported other than lethal dose value.[2] |

| Dermal Irritation | - | - | - | Very slight dermal irritation on abraded or intact skin.[4] |

| Ocular Irritation | - | - | - | Very slight ocular irritation.[4] |

GHS Classification

According to aggregated GHS information from multiple reports, this compound does not meet the criteria for classification as a hazardous substance.[1] No hazard pictograms or statements have been associated with it.

Experimental Protocols

Mutagenicity Assay: Salmonella/microsome Assay (Ames Test)

This compound was found to be non-mutagenic in a Salmonella typhimurium/microsome assay, conducted both with and without metabolic activation.[4] This test is a standard method for evaluating the mutagenic potential of a chemical.

Methodology:

-

Strains: A set of Salmonella typhimurium histidine-requiring mutant strains are used.

-

Metabolic Activation: The test is performed in the presence and absence of a liver microsomal enzyme fraction (S9) to simulate metabolic activation in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Dermal Sensitization: Repeat Insult Patch Test (RIPT)

This compound was determined to be neither an irritant nor a sensitizer in a repeat insult patch test.[4]

Methodology:

-

Induction Phase: A patch containing the test substance (this compound) is applied to the skin of human volunteers for a series of applications (e.g., 9 applications over 3 weeks).

-

Rest Period: A rest period of approximately 2 weeks follows the induction phase.

-

Challenge Phase: A challenge patch with the test substance is applied to a new skin site.

-

Evaluation: The skin is observed for signs of irritation or allergic reaction (erythema, edema) at specified time points after patch removal.

Signaling Pathways and Mechanisms of Action

As a quaternary ammonium compound (QAC), the primary mechanism of action for this compound involves the disruption of cell membranes due to its amphiphilic structure.[6][7] The positively charged head group interacts with the negatively charged components of microbial cell membranes, leading to a loss of membrane integrity and leakage of cellular contents.[6][7]

For QACs in general, at sufficient concentrations, this can lead to cell death through lysis, necrosis, or apoptosis.[8] Some QACs have been shown to disrupt mitochondrial function, leading to decreased ATP production.[8] Furthermore, cellular damage can trigger pro-inflammatory signaling cascades.[8]

Below is a diagram illustrating a generalized experimental workflow for assessing mutagenicity using the Ames test, and a conceptual signaling pathway for the cytotoxicity of quaternary ammonium compounds.

Caption: Ames Test Workflow for Mutagenicity Assessment.

Caption: Quaternary Ammonium Compound Cytotoxicity Pathway.

References

- 1. This compound | C27H47ClN2O3 | CID 61747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:14492-68-3 | Chemsrc [chemsrc.com]

- 3. This compound|lookchem [lookchem.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. GSRS [gsrs-dev-public.ncats.io]

- 6. This compound | Cationic Surfactant for RUO [benchchem.com]

- 7. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Dawn of Disinfection: A Technical Guide to the Discovery and Historical Development of Quaternary Ammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the course of quaternary ammonium compounds (QACs) from their initial synthesis to their current role as indispensable antimicrobial agents. We will delve into the key scientific milestones, detail the experimental protocols that defined their efficacy, and present a comprehensive overview of their evolution, providing a robust resource for researchers and developers in the field.

Early Observations and the Dawn of Antimicrobial Awareness

The story of QACs begins not with a targeted search for disinfectants, but with fundamental organic synthesis. In 1908, Einhorn and Göttler first synthesized procaine, a derivative of a quaternary ammonium compound, though its primary application was as a local anesthetic.[1] The antimicrobial potential of this class of compounds remained largely unexplored until the work of Jacobs and Heidelberger in 1915 and 1916. Their research on the bactericidal properties of quaternary salts of hexamethylenetetramine marked a pivotal moment, demonstrating that these synthetic molecules could be potent inhibitors of bacterial growth.[2][3][4]

A significant leap forward came in 1935 with the work of Gerhard Domagk, who systematically investigated the relationship between the chemical structure of QACs and their antimicrobial activity.[5][6][7] Domagk's research, published in his seminal paper "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen" (A Contribution to the Chemotherapy of Bacterial Infections), established that attaching a long aliphatic chain to the quaternary nitrogen atom dramatically enhanced the biocidal properties of the compound.[5][6] This discovery laid the groundwork for the development of the first generation of commercially viable QACs.

The Generations of Quaternary Ammonium Compounds: An Evolutionary Tale

The historical development of QACs is often categorized into "generations," each representing a significant advancement in efficacy, spectrum of activity, and performance in the presence of interfering organic matter and hard water.

-

First Generation (circa 1935): The first generation of QACs was characterized by alkyl dimethyl benzyl ammonium chlorides (ADBAC), with benzalkonium chloride being a prominent example.[8] While effective, their antimicrobial activity was limited, particularly against Gram-negative bacteria, and was significantly reduced in the presence of hard water and organic soil.[9]

-

Second Generation: This generation saw the substitution of the aromatic ring hydrogen with methyl or ethyl groups, resulting in compounds like alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC).[8] These modifications offered some improvement in biocidal activity but were typically used in combination with first-generation QACs.[8]

-

Third Generation (1955): The third generation emerged from the synergistic combination of first and second-generation QACs.[5][10] These "dual quat" formulations provided a broader spectrum of antimicrobial activity and improved detergency, with reduced toxicity.[8][10]

-

Fourth Generation (1965): A significant advancement came with the development of "twin chain" or "dual chain" QACs, such as didecyldimethylammonium chloride (DDAC).[5][8][10] These compounds demonstrated superior germicidal performance, especially in the presence of organic loads and hard water, and had lower foaming properties.[1][8]

-

Fifth Generation: The fifth generation represents a further refinement, consisting of mixtures of fourth-generation QACs with first or second-generation compounds (e.g., DDAC and ADBAC).[8][10][11] These blends offer a wider range of action against a broad spectrum of microorganisms and exhibit enhanced performance in challenging conditions.[10][11]

-

Sixth and Seventh Generations: More recent developments have led to polymeric and bis-quaternary ammonium compounds, which are reported to have increased efficacy, lower toxicity, and a better environmental profile.[8]

Quantitative Analysis of Quaternary Ammonium Compounds

The following tables summarize key quantitative data related to the physicochemical properties, antimicrobial efficacy, and toxicity of representative QACs.

Table 1: Physicochemical Properties of Representative Quaternary Ammonium Compounds

| Property | Benzalkonium Chloride (First Generation) | Didecyldimethylammonium Chloride (DDAC) (Fourth Generation) |

| Molecular Formula | C22H40ClN | C22H48ClN |

| Molecular Weight | 354.0 g/mol | 362.1 g/mol |

| Appearance | White or yellowish-white powder or gelatinous pieces | Colorless to light yellow liquid |

| Solubility | Very soluble in water, alcohol, and acetone | Soluble in water and polar organic solvents |

| Melting Point | 40 °C | Not applicable (liquid at room temperature) |

| Boiling Point | > 100 °C (decomposes) | > 180 °C |

Note: Properties can vary depending on the specific alkyl chain length distribution.

Table 2: Comparative Antimicrobial Efficacy of Quaternary Ammonium Compounds (Minimum Inhibitory Concentration in µg/mL)

| Microorganism | First Generation (ADBAC) | Fourth Generation (DDAC) | Fifth Generation (ADBAC + DDAC) |

| Staphylococcus aureus (Gram-positive) | 0.4 - 2 | 0.4 - 1.8 | Generally lower MICs than single components |

| Escherichia coli (Gram-negative) | 8 - 128 | 8 - 16 | Improved efficacy against Gram-negative bacteria |

| Pseudomonas aeruginosa (Gram-negative) | >64 | 8 - 16 | Enhanced activity against resistant strains |

Disclaimer: MIC values can vary significantly based on the specific strain, testing methodology (e.g., broth vs. agar dilution), and experimental conditions. The data presented here is a representative range compiled from multiple sources for comparative purposes.[12][13][14][15][16][17][18][19]

Table 3: Acute Toxicity of Representative Quaternary Ammonium Compounds

| Compound | Test Animal | Route of Administration | LD50 (mg/kg) |

| Benzalkonium Chloride (First Generation) | Rat | Oral | 240 - 400 |

| Didecyldimethylammonium Chloride (DDAC) (Fourth Generation) | Rat | Oral | 238 - 850 |

| Benzalkonium Chloride (First Generation) | Rabbit | Dermal | 1560 |

| Didecyldimethylammonium Chloride (DDAC) (Fourth Generation) | Rabbit | Dermal | 2930 |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Toxicity can vary based on the specific formulation and concentration.

Key Experimental Protocols

The evaluation of QAC efficacy has relied on several standardized methods. The following are detailed protocols for key historical and contemporary experiments.

The Menshutkin Reaction for Quaternary Ammonium Salt Synthesis

The primary method for synthesizing QACs is the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide.

General Protocol:

-

Reactants: A tertiary amine (e.g., N,N-dimethylalkylamine) and an alkyl halide (e.g., benzyl chloride) are selected based on the desired QAC structure.

-

Solvent: A polar aprotic solvent, such as acetonitrile, is typically used to facilitate the reaction.

-

Reaction Conditions: The reactants are mixed in the solvent and stirred at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product is then washed with a non-polar solvent, such as diethyl ether, to remove unreacted starting materials.

-

Recrystallization: The purified product is then recrystallized from a suitable solvent or solvent mixture (e.g., acetone/acetonitrile) to obtain the final crystalline QAC.

Caption: Logical workflow of the Phenol Coefficient Test for disinfectant efficacy.

Minimum Inhibitory Concentration (MIC) Test

A quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Protocol:

-

Prepare Dilutions: A serial two-fold dilution of the QAC is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., ~5x10^5 CFU/mL) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading the MIC: The MIC is determined as the lowest concentration of the QAC in which there is no visible turbidity (growth) of the microorganism.

Workflow for Broth Microdilution MIC Test:

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Antimicrobial Action

The antimicrobial activity of QACs is primarily attributed to their cationic surfactant properties, which lead to the disruption of microbial cell membranes.

Signaling Pathway of QAC Antimicrobial Action:

Caption: The mechanism of action of quaternary ammonium compounds on bacterial cells.

The positively charged headgroup of the QAC molecule is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer of the cell membrane. This disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. [20]

Conclusion

From their serendipitous discovery to their current status as a cornerstone of disinfection and sanitation, quaternary ammonium compounds have undergone a remarkable evolution. Each generation has brought significant improvements in antimicrobial efficacy, spectrum of activity, and performance under challenging conditions. A thorough understanding of their historical development, the experimental methods used to characterize them, and their mechanism of action is crucial for the continued development of novel and more effective antimicrobial agents to combat the ever-present threat of microbial contamination. This guide provides a foundational technical overview to aid researchers and drug development professionals in this ongoing endeavor.

References

- 1. arxada.com [arxada.com]

- 2. THE BACTERICIDAL PROPERTIES OF THE QUATERNARY SALTS OF HEXAMETHYLENETETRAMINE : III. THE RELATION BETWEEN CONSTITUTION AND BACTERICIDAL ACTION IN THE QUATERNARY SALTS OBTAINED FROM HALOGENACETYL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE BACTERICIDAL PROPERTIES OF THE QUATERNARY SALTS OF HEXAMETHYLENETETRAMINE: II. THE RELATION BETWEEN CONSTITUTION AND BACTERICIDAL ACTION IN THE SUBSTITUTED BENZYLHEXAMETHYLENETETRAMINIUM SALTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE BACTERICIDAL PROPERTIES OF THE QUATERNARY SALTS OF HEXAMETHYLENETETRAMINE: I. THE PROBLEM OF THE CHEMOTHERAPY OF EXPERIMENTAL BACTERIAL INFECTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Gerhard Domagk ( 1895-1964 ) and the Origin of Anti-Bacterial Therapy | Semantic Scholar [semanticscholar.org]

- 6. Ein Beitrag zur Chemotherapie der bakteriellen Infektionen | Semantic Scholar [semanticscholar.org]

- 7. nobelprize.org [nobelprize.org]

- 8. bioguardhygiene.in [bioguardhygiene.in]

- 9. scispace.com [scispace.com]

- 10. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.brighton.ac.uk [research.brighton.ac.uk]

- 16. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiseptic quaternary ammonium compound tolerance by gram-negative bacteria can be rapidly detected using an impermeant fluorescent dye-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. environex.net.au [environex.net.au]

Steapyrium Chloride: A Technical Guide to Potential Research Applications in Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steapyrium chloride, a quaternary ammonium salt, is a cationic surfactant recognized for its utility in the cosmetics and personal care industries as an antistatic and conditioning agent.[1][2][3] Its molecular structure, featuring a long hydrophobic stearyl chain and a positively charged pyridinium headgroup, suggests a broader range of potential applications in material science.[4] This technical guide explores these prospective research avenues, providing a foundation for its investigation in antimicrobial coatings, corrosion inhibition, polymer modification, and nanoparticle synthesis. While primarily known in cosmetic science, the inherent physicochemical properties of this compound make it a compelling candidate for advanced material science research.[4]

Physicochemical Properties of this compound

A comprehensive understanding of the material properties of this compound is crucial for developing its applications. The following table summarizes its known physicochemical characteristics. It is important to note that while some fundamental properties are documented, extensive data in material science contexts, such as surface tension and critical micelle concentration under varying conditions, require further experimental investigation.

| Property | Value | Reference(s) |

| Chemical Name | 1-[2-oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride | [5] |

| Molecular Formula | C27H47ClN2O3 | [5] |

| Molecular Weight | 483.1 g/mol | [5] |

| Appearance | White to light cream-colored powder | [6] |

| Solubility | Estimated water solubility of 46.08 mg/L @ 25 °C. Soluble in water. | [7] |

| LogP (Octanol-Water) | 3.28990 | [8] |

| Toxicology (LD50) | 56 mg/kg (Intravenous, mouse) | [8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the reaction of stearic acid with a pyridinium derivative. A general synthetic pathway is outlined below. The first step involves the conversion of stearic acid to its more reactive acyl chloride derivative, stearoyl chloride. This is a common procedure in organic synthesis. The subsequent step involves the reaction of stearoyl chloride with a suitable amino-functionalized pyridinium precursor.

General Experimental Protocol for Synthesis

This protocol is a generalized representation and may require optimization for specific laboratory conditions and desired purity.

Step 1: Synthesis of Stearoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve stearic acid in a suitable anhydrous solvent (e.g., dichloromethane).

-

Slowly add a chlorinating agent, such as thionyl chloride or oxalyl chloride, to the solution at room temperature.[9][10] A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.[9]

-

The reaction mixture is then heated to reflux and maintained for a period sufficient to ensure complete conversion, typically monitored by the cessation of gas evolution.

-

After cooling to room temperature, the excess chlorinating agent and solvent are removed under reduced pressure to yield crude stearoyl chloride.

Step 2: Synthesis of this compound

-

In a separate reaction vessel, dissolve the appropriate N-(aminoalkyl)pyridinium chloride precursor in a suitable polar aprotic solvent.

-

The crude stearoyl chloride, dissolved in an anhydrous solvent, is then added dropwise to the pyridinium solution under an inert atmosphere.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

The final product, this compound, can be isolated and purified through crystallization or column chromatography.

A chemoenzymatic approach, similar to that used for the synthesis of Lapyrium chloride, could also be explored for a more environmentally benign process.[11]

Potential Research Applications in Material Science

The unique combination of a long hydrophobic tail and a cationic headgroup in this compound opens up several avenues for research in material science.

Antimicrobial Coatings and Surfaces

Quaternary ammonium compounds (QACs) are well-known for their antimicrobial properties.[12][13][14][15] The positively charged nitrogen in the pyridinium ring of this compound can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis and death.[12] This mechanism suggests its potential as an active component in antimicrobial coatings for various surfaces, including medical devices, food packaging, and high-touch surfaces in public spaces.[1][16][17]

Potential Research Directions:

-

Incorporation of this compound into polymer matrices to create antimicrobial films.

-

Covalent grafting of this compound onto surfaces to create non-leaching, contact-killing antimicrobial coatings.

-

Development of dual-action coatings that combine the contact-killing mechanism of this compound with a controlled release of other biocidal agents.[18]

Corrosion Inhibition

Cationic surfactants, particularly those with long alkyl chains, have been investigated as corrosion inhibitors for metals in acidic environments.[19][20][21][22][23] The proposed mechanism involves the adsorption of the surfactant molecules onto the metal surface. The positively charged headgroup interacts with the negatively charged metal surface, while the long hydrophobic tail forms a protective barrier, isolating the metal from the corrosive medium.[20] this compound, with its pyridinium headgroup and stearyl tail, is a promising candidate for this application, especially in industries where acid cleaning or processing is common.

General Experimental Protocol for Corrosion Inhibition Studies:

-

Material Preparation: Prepare coupons of the metal to be tested (e.g., mild steel) with a standardized surface finish.

-

Inhibitor Solution: Prepare solutions of the corrosive medium (e.g., 1M HCl) with varying concentrations of this compound.

-

Weight Loss Method: Immerse the metal coupons in the inhibitor solutions for a specified period at a controlled temperature. The corrosion rate and inhibitor efficiency are calculated from the weight loss of the coupons.[21]

-

Electrochemical Techniques: Employ potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to study the kinetics of the corrosion process and the mechanism of inhibition.[22]

-

Surface Analysis: Use techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) to characterize the surface morphology of the metal before and after exposure to the corrosive medium with and without the inhibitor.[22]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [tightlycurly.com]

- 4. This compound Research Grade|RUO [benchchem.com]

- 5. This compound | C27H47ClN2O3 | CID 61747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. This compound, 14492-68-3 [perflavory.com]

- 8. This compound | CAS#:14492-68-3 | Chemsrc [chemsrc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 13. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action [mdpi.com]

- 15. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. content.ampp.org [content.ampp.org]

- 20. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 21. op.niscpr.res.in [op.niscpr.res.in]

- 22. An Eco-Friendly Quaternary Ammonium Salt as a Corrosion Inhibitor for Carbon Steel in 5 M HCl Solution: Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Computational Modeling of Steapyrium Chloride Micelle Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational and experimental methodologies for studying the micelle formation of Steapyrium chloride, a cationic surfactant with applications in cosmetics and pharmaceuticals. This document outlines the theoretical framework for molecular dynamics (MD) simulations of this compound self-assembly, details experimental protocols for model validation, and presents a logical workflow for a synergistic computational-experimental approach. Due to the limited availability of specific experimental data for this compound, this guide also provides comparative data for structurally similar surfactants to serve as a benchmark for model validation.

Introduction to this compound

This compound, with the chemical name 1-[2-Oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride, is a quaternary ammonium salt. Its amphiphilic nature, characterized by a long hydrophobic stearoyl (C18) tail and a hydrophilic pyridinium headgroup, drives its self-assembly into micelles in aqueous solutions. Understanding the thermodynamics and kinetics of this process is crucial for optimizing its performance in various formulations.

Chemical Structure:

-

IUPAC Name: 2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl octadecanoate chloride[1]

-

Molecular Formula: C₂₇H₄₇ClN₂O₃[1]

-

Molecular Weight: 483.13 g/mol [1]

Computational Modeling of Micelle Formation

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly of surfactants at an atomistic level. Both all-atom and coarse-grained MD simulations can provide insights into the structure, dynamics, and thermodynamics of this compound micelle formation.

Modeling Workflow

The following diagram illustrates a typical workflow for the computational modeling of this compound micelle formation.

Methodologies

2.2.1. Force Field Parametrization

Accurate force field parameters are essential for realistic simulations. For this compound, a combination of existing parameters from widely used force fields like CHARMM or AMBER for the alkyl chain and pyridinium group can be a starting point. Quantum mechanical calculations may be necessary to derive partial charges and dihedral parameters for the connecting ester and amide linkages to ensure an accurate representation of the molecule's conformational flexibility and electrostatic potential.

2.2.2. System Setup

-

Molecule Placement: A number of this compound molecules are randomly placed in a simulation box. The number of molecules should be sufficient to observe micelle formation.

-

Solvation: The simulation box is filled with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Counter-ion Addition: Chloride ions are added to neutralize the system.

2.2.3. Simulation Protocol

-

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts.

-

Equilibration: The system is gradually heated to the desired temperature under constant volume (NVT ensemble), followed by equilibration under constant pressure and temperature (NPT ensemble) to achieve the correct density.

-

Production Run: A long production run is performed in the NPT ensemble to sample the self-assembly process and the equilibrium properties of the micelles.

2.2.4. Data Analysis

-

Critical Micelle Concentration (CMC): The CMC can be estimated by running simulations at different surfactant concentrations and observing the concentration at which a sharp change in properties like the number of free monomers or the potential energy of the system occurs.

-

Aggregation Number: The number of surfactant molecules in a micelle can be determined by cluster analysis of the simulation trajectory.

-

Micelle Shape and Size: The radius of gyration and the shape of the micelles (e.g., spherical, ellipsoidal) can be calculated from the coordinates of the surfactant molecules in the aggregates.

-

Thermodynamic Properties: Free energy of micellization can be calculated using advanced simulation techniques like umbrella sampling or metadynamics.

Experimental Protocols for Model Validation

Experimental validation is crucial to ensure the accuracy of the computational model. The following section details key experimental protocols for characterizing this compound micelle formation.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental characterization of this compound micelles.

References

Navigating the Biological and Environmental Impact of Pyridinium-Based Surfactants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridinium-based surfactants, a class of cationic surfactants, are integral to a multitude of applications, from pharmaceuticals and personal care products to industrial processes. Their amphiphilic nature, characterized by a positively charged pyridinium head group and a hydrophobic alkyl chain, underpins their efficacy as antimicrobial agents, detergents, and corrosion inhibitors. However, their widespread use necessitates a thorough understanding of their toxicological and ecotoxicological profiles to ensure human and environmental safety. This technical guide provides a comprehensive overview of the current knowledge on the biological and environmental effects of these compounds, presenting key data, experimental methodologies, and visual representations of relevant pathways and workflows.

Toxicological Profile of Pyyridinium-Based Surfactants

The toxicological effects of pyridinium-based surfactants are primarily attributed to their ability to disrupt cell membranes, leading to cytolytic and hematolytic activity. The severity of these effects is influenced by the concentration of the surfactant, the length of its alkyl chain, and its degree of unsaturation.

In Vitro Cytotoxicity

Studies on novel gemini pyridinium surfactants have demonstrated their potential for low cytotoxicity. For instance, certain gemini surfactants with an ethane-1,2-dithiol spacer were found to have low cytotoxicity in C6 glioma cells as determined by the MTT assay.[1][2][3][4] Interestingly, for some pyridinium gemini surfactants, cytotoxicity was observed to decrease with an increased C-chain length, a phenomenon linked to the reduction in the critical micelle concentration (CMC) and the consequent decrease in free surfactant monomers.[3] In contrast, other research has indicated that an increase in the nonpolar chain from C12 to C16 atoms leads to a lower IC50 value, suggesting higher cytotoxicity.[3]

Acute Toxicity in Animal Models

Acute toxicity studies in mice have been conducted for several pure surfactants, including N-dodecyl pyridinium bromide. The estimated LD50 values for this compound were found to be less than 100 mg/kg when administered intramuscularly, indicating a higher level of toxicity via this route compared to oral or percutaneous administration, where LD50 values were over 2000 mg/kg for some other surfactants tested.[5] This suggests that accidental ingestion of N-dodecyl pyridinium bromide could pose a health risk.[5]

Ecotoxicological Profile of Pyridinium-Based Surfactants

The ecotoxicity of pyridinium-based surfactants is a significant concern due to their potential release into aquatic and terrestrial environments. These compounds are known to be toxic to a wide range of aquatic organisms, with their impact being influenced by factors such as their biodegradability and potential for bioaccumulation.

Aquatic Toxicity

Cetylpyridinium chloride (CPC), a widely used pyridinium surfactant, is classified as very toxic to aquatic life with long-lasting effects.[6][7] It exhibits high toxicity to fish, crustaceans, and algae.[7][8] For instance, the 96-hour LC50 for CPC in the fish species Oncorhynchus mykiss is 0.16 mg/L.[8] It is even more toxic to aquatic invertebrates, with a 48-hour EC50 of 9.18 µg/L for Daphnia magna.[8] Algae are also highly sensitive, with a 72-hour EC50 of 9.3 µg/L for Pseudokirchneriella subcapitata.[8]

Studies on the early life stages of zebrafish (Danio rerio) have shown that CPC can induce significant mortality at concentrations of 400 and 1200 μg/L, with a calculated 120-hour LC50 of 175.9 μg/L.[9] Sub-lethal effects, such as a decreased heart rate in embryos and larvae, have been observed at concentrations as low as 4-400 μg/L.[9] Furthermore, CPC has been shown to induce oxidative stress in zebrafish larvae.[9]

The toxicity of pyridinium-based ionic liquids to aquatic organisms is also a subject of study. It has been noted that imidazolium and pyridinium cations with long-chain hydrophobic substituents can be readily adsorbed onto soil, potentially becoming persistent contaminants.[10] For some ionic liquids, it has been observed that longer alkyl chains lead to greater toxicity; however, these compounds are also more likely to be strongly adsorbed to sediment, which may reduce their bioavailability to benthic organisms.[11]

Terrestrial Ecotoxicity

The environmental risk of surfactants in soil is considered to be low for some compounds.[7] For example, the toxicity of cetylpyridinium chloride to terrestrial plants is considered low.[7] The fate of these surfactants in soil is largely dependent on their biodegradation. Some studies have shown that pyridinium-based ionic liquids can be fully mineralized by microbial communities found in activated sludge, with the biodegradation products being less toxic than the parent compounds.[12][13]

Quantitative Ecotoxicology Data for Cetylpyridinium Chloride (CPC)

| Species | Endpoint | Concentration | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.16 mg/L | 96 hours | [8] |

| Daphnia magna (Water Flea) | EC50 | 9.18 µg/L | 48 hours | [8] |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 9.3 µg/L | 72 hours | [8] |

| Activated Sludge Microorganisms | EC50 | 20.7 mg/L | 3 hours | [8] |

| Australorbis sp. (Snail) | Lethal | 5 mg/L | - | [7] |

| Penaeus monodon (Jumbo Tiger Prawn) | LC50 | 0.8 mg/L | - | [7] |

| Penaeus japonicus (Kuruma Shrimp) | LC50 | 3.1 mg/L | - | [7] |

| Danio rerio (Zebrafish) - Early Life Stage | LC50 | 175.9 µg/L | 120 hours | [9] |

| Bombina orientalis (Oriental Fire-bellied Toad) - Embryo | LC50 | 0.697 mg/L | 168 hours | [14] |

| Bombina orientalis (Oriental Fire-bellied Toad) - Embryo | EC50 | 0.531 mg/L | 168 hours | [14] |

Quantitative Toxicology Data for Pyridinium-Based Surfactants

| Compound | Organism/Cell Line | Endpoint | Value | Administration Route | Reference |

| N-dodecyl pyridinium bromide | Male ICR mice | LD50 | < 100 mg/kg | Intramuscular | [5] |

| Gemini Pyridinium Surfactants (various) | C6 glioma cells | Cytotoxicity | Low | In vitro | [1][2][3][4] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. In the context of pyridinium surfactant cytotoxicity testing, the protocol generally involves:

-

Cell Culture: C6 glioma cells are cultured in an appropriate medium and seeded into 96-well plates.[1][2][3][4]

-

Treatment: The cells are exposed to various concentrations of the pyridinium surfactants for a specified period.

-

MTT Addition: An MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Zebrafish (Danio rerio) Embryo and Larva Toxicity Assay

This assay is used to evaluate the developmental and acute toxicity of substances on the early life stages of zebrafish. A typical protocol includes:

-

Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and placed in multi-well plates containing embryo medium. They are then exposed to a range of concentrations of the test substance (e.g., CPC).[9]

-

Endpoint Assessment: Over a period of several days post-fertilization (e.g., up to 120 hours), various endpoints are monitored, including:

-

Mortality: The number of dead embryos/larvae is recorded daily.[9]

-

Heart Rate: The heart rate of embryos and larvae is measured at specific time points.[9]

-

Developmental Abnormalities: The presence of any morphological defects is noted.

-

Behavioral Changes: Locomotor activity of the larvae can be assessed.[9]

-

-

Oxidative Stress Measurement: At the end of the exposure period, larvae can be analyzed for biomarkers of oxidative stress, such as reactive oxygen species (ROS) levels and the activity of antioxidant enzymes like superoxide dismutase.[9]

Daphnia magna Acute Immobilization Test

This standard ecotoxicological test assesses the acute toxicity of chemicals to the freshwater crustacean Daphnia magna. The general procedure is as follows:

-

Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

-